N-(2-Fluoro-6-methylbenzyl)cyclobutanamine CAS 1872986-30-5 properties
N-(2-Fluoro-6-methylbenzyl)cyclobutanamine CAS 1872986-30-5 properties
An In-Depth Technical Guide to N-(2-Fluoro-6-methylbenzyl)cyclobutanamine (CAS 1872986-30-5)
Abstract
This technical guide provides a comprehensive overview of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine, a specialized chemical intermediate with the CAS Number 1872986-30-5. The document details its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications within the field of drug discovery and development. It also consolidates critical safety, handling, and toxicity information derived from authoritative sources. This guide is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a building block in the synthesis of novel molecular entities.
Chemical Identity and Structure
N-(2-Fluoro-6-methylbenzyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring attached to a benzyl group. The benzyl ring is substituted with fluorine at the 2-position and a methyl group at the 6-position. This specific substitution pattern can impart unique conformational constraints and metabolic properties, making it an interesting scaffold for medicinal chemistry.
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IUPAC Name: N-[(2-Fluoro-6-methylphenyl)methyl]cyclobutanamine
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CAS Number: 1872986-30-5
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Molecular Formula: C₁₂H₁₆FN
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Molecular Weight: 209.26 g/mol
Caption: 2D Structure of N-(2-Fluoro-6-methylbenzyl)cyclobutanamine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis and its behavior in biological systems. The data below has been consolidated from experimental and literature sources.
| Property | Value | Method/Source |
| Melting Point | 41 - 46 °C (106 - 115 °F) | Literature |
| Boiling Point | 200 °C (392 °F) | Literature |
| Density | 0.973 g/mL at 25 °C | Literature |
| Log P (o/w) | 1.39 | Experimental |
The experimental Log P value of 1.39 suggests that bioaccumulation is not expected. The presence of the fluorine atom and the secondary amine group influences the compound's polarity and hydrogen bonding capability, which are key determinants of its solubility and interaction with biological targets.
Synthesis and Characterization
While a specific, peer-reviewed synthesis for this exact compound is not widely published, its structure strongly suggests a synthesis via reductive amination. This is a robust and common method in medicinal chemistry for forming C-N bonds.
Plausible Synthetic Pathway: Reductive Amination
The logical precursors for this synthesis are cyclobutanone and (2-fluoro-6-methylphenyl)methanamine. The reaction proceeds through an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.
Caption: Proposed workflow for the synthesis via reductive amination.
Exemplary Experimental Protocol (Hypothetical)
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Imine Formation: To a solution of cyclobutanone (1.0 eq) in dichloromethane (DCM), add (2-fluoro-6-methylphenyl)methanamine (1.0 eq). Add acetic acid (0.1 eq) as a catalyst. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) to the reaction mixture. The choice of this reagent is critical as it is selective for imines in the presence of ketones and is tolerant of mildly acidic conditions.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, N-(2-Fluoro-6-methylbenzyl)cyclobutanamine.
Potential Applications in Research and Drug Development
This compound is supplied for research and development purposes, indicating its primary use as a chemical building block. The structural motifs present in N-(2-Fluoro-6-methylbenzyl)cyclobutanamine are relevant in modern drug discovery.[1][2]
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Scaffold for Novel Entities: The cyclobutane ring provides a rigid, three-dimensional scaffold that is distinct from more common cyclic systems like cyclohexane or piperidine.[3] This constrained ring system can help in optimizing the orientation of substituents to achieve high-affinity binding to biological targets.
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Medicinal Chemistry Modulation: The 2-fluoro-6-methyl substitution pattern on the benzyl group is a strategic design element.
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Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[4]
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Ortho-Methyl Group: The methyl group provides steric bulk near the benzylic position, which can shield the molecule from metabolic degradation (e.g., by cytochrome P450 enzymes) and lock the conformation of the benzyl ring relative to the cyclobutylamine.
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Fragment-Based Discovery: This molecule could serve as a fragment or starting point in fragment-based lead discovery (FBLD) programs, where small, low-complexity molecules are screened and then grown or linked to develop more potent drug candidates.
Safety, Handling, and Toxicity
N-(2-Fluoro-6-methylbenzyl)cyclobutanamine is classified as a hazardous substance and must be handled with extreme care by trained personnel in a controlled laboratory environment.
GHS Hazard Classification[1]
| Pictogram | Class | Hazard Statement |
| Skull and Crossbones | Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Exclamation Mark | Skin Sensitisation, Eye Irritation | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |
| Health Hazard | Carcinogenicity | H351: Suspected of causing cancer. |
| Environment | Aquatic Hazard (Acute & Chronic) | H400: Very toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects. |
Recommended Handling and Precautionary Measures
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Engineering Controls: Work exclusively under a chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure adequate ventilation.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant antistatic protective clothing, and approved safety glasses with side shields or a face shield.[6]
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Handling Practices: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Avoid release to the environment.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Keep away from open flames, hot surfaces, and sources of ignition.
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Regulatory Status: This product is supplied under the TSCA R&D Exemption and may not be used for commercial purposes without appropriate consent.
Conclusion
N-(2-Fluoro-6-methylbenzyl)cyclobutanamine (CAS 1872986-30-5) is a structurally interesting synthetic intermediate with well-defined physicochemical properties. Its combination of a constrained cyclobutane scaffold and strategically substituted aromatic ring makes it a valuable building block for medicinal chemists. While it presents significant handling hazards requiring strict safety protocols, its potential for creating novel molecular entities for drug discovery programs is clear. Future research will likely see this and similar compounds incorporated into libraries of small molecules for screening against a variety of biological targets.
References
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- KISHIDA CHEMICAL CO., LTD.
- Fisher Scientific.
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- Merck.
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Geoghegan, K. F., & Kelly, M. A. (2005). Biochemical applications of mass spectrometry in pharmaceutical drug discovery. Mass Spectrometry Reviews, 24(3), 347-366. [Link]
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Eccles, S. A. (2005). Cell migration/invasion assays and their application in cancer drug discovery. Methods in Molecular Medicine, 120, 327-353. [Link]
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Organic Syntheses. Cyclobutylamine. [Link]
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Seden, P. T., & Cerný, I. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 18(6), 6646-6671. [Link]
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Di, L., et al. (2025). Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. Pharmaceutics, 17(4), 543. [Link]
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Drug Discovery and Development. (2016, October 24). New Compound Shows Promise in Treating Multiple Cancers. [Link]
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Santos, M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 245. [Link]
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